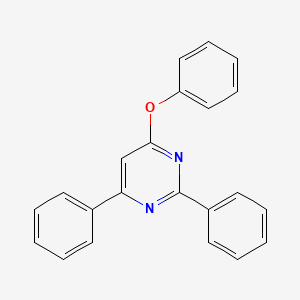
1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide, also known as DEPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery. DEPAC is a piperidinecarboxamide derivative that has been synthesized using various methods.
Scientific Research Applications
1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential applications in drug discovery. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide has been found to have antiviral activity against herpes simplex virus type 1.
Mechanism of Action
The mechanism of action of 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide has been shown to inhibit the activity of protein kinase C (PKC), which plays a critical role in cell signaling and proliferation. In addition, 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting these enzymes, 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects
1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a critical role in the apoptotic process. 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide has also been found to inhibit the expression of genes involved in cell proliferation and survival. In addition, 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide has also been shown to have low toxicity and is well-tolerated in animal studies. However, 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Future Directions
1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide has significant potential for future research. One possible direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to understand the mechanism of action of 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide and to identify its specific targets. In addition, studies are needed to investigate the safety and efficacy of 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide in humans. Another possible direction is to develop new methods for synthesizing 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide and other piperidinecarboxamide derivatives. Overall, 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide is a promising compound that has the potential to contribute to the development of new drugs for various diseases.
Conclusion
In conclusion, 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide is a piperidinecarboxamide derivative that has gained significant attention in scientific research due to its potential applications in drug discovery. 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide has been synthesized using various methods and has been found to have anticancer, anti-inflammatory, and antiviral properties. The mechanism of action of 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments, but it also has some limitations. Future research is needed to investigate the potential therapeutic applications of 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide and to develop new methods for synthesizing piperidinecarboxamide derivatives.
Synthesis Methods
1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide can be synthesized using various methods, including the reaction of 3,4-diethoxybenzoyl chloride with piperidinecarboxamide in the presence of a base such as triethylamine. Other methods involve the use of 3,4-diethoxybenzaldehyde and piperidinecarboxamide as starting materials. The synthesis of 1-(3,4-diethoxybenzoyl)-4-piperidinecarboxamide has been optimized to produce high yields and purity.
properties
IUPAC Name |
1-(3,4-diethoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-3-22-14-6-5-13(11-15(14)23-4-2)17(21)19-9-7-12(8-10-19)16(18)20/h5-6,11-12H,3-4,7-10H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAONPNHJEWTOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Diethoxyphenyl)carbonyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-nitrovinyl)-2-furyl]benzonitrile](/img/structure/B5717868.png)
![4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717891.png)
![N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B5717898.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5717904.png)


![N-(3-chloro-2-methylphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5717930.png)

![2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717949.png)



![methyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B5717981.png)